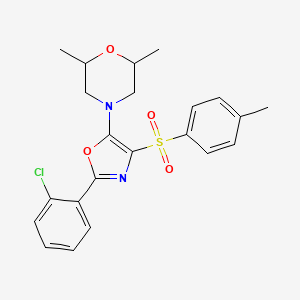

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine

Description

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine is a heterocyclic compound featuring a morpholine core substituted with a 2,6-dimethyl group and a 4-tosyloxazole moiety bearing a 2-chlorophenyl substituent. The compound’s structural complexity arises from the interplay of its electron-withdrawing (chlorophenyl, tosyl) and electron-donating (morpholine) groups, which influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name |

4-[2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S/c1-14-8-10-17(11-9-14)30(26,27)21-22(25-12-15(2)28-16(3)13-25)29-20(24-21)18-6-4-5-7-19(18)23/h4-11,15-16H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDODSUWCKIICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor, such as a 2-chlorophenyl-substituted acyl chloride, with an amino alcohol under acidic conditions to form the oxazole ring. The morpholine ring can then be introduced through a nucleophilic substitution reaction, where a 2,6-dimethylmorpholine is reacted with the oxazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the oxazole ring to a more saturated form.

Substitution: The tosyl group can be substituted with other nucleophiles under basic conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Saturated oxazole derivatives.

Substitution: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compounds 4 and 5 described in share key structural motifs with the target compound:

- Core Heterocycles: Both feature thiazole or pyrazole cores, whereas the target compound contains an oxazole ring.

- Substituent Effects : The 2-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl groups in compounds 4 and 5 . Chlorine’s larger atomic radius and lower electronegativity (vs. fluorine) could increase steric hindrance and reduce dipole interactions in the target compound .

- Crystallographic Data : Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Their near-planar conformations (excluding one fluorophenyl group) suggest that the target compound’s tosyloxazol group may adopt a similar planar orientation, but steric effects from the morpholine ring could induce deviations .

Electronic and Reactivity Comparisons

- Absolute Hardness ($ \eta $) and Electronegativity ($ \chi $): Using Parr-Pearson theory (), the target compound’s $ \chi $ and $ \eta $ can be approximated relative to analogs.

- Tosyl Group Impact : The tosyl (p-toluenesulfonyl) group in the target compound is a strong electron-withdrawing substituent, which may stabilize negative charges in intermediates during reactions—a feature absent in compounds 4 and 5 .

Pharmacological and Stability Considerations

- Degradation Pathways : highlights impurities in compounds with chlorophenyl groups (e.g., dihydropyridine derivatives). The target compound’s 2-chlorophenyl substituent may predispose it to similar oxidative degradation, necessitating stabilization strategies such as morpholine ring methylation .

Data Table: Key Properties of Target Compound vs. Analogues

Biological Activity

The compound 4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 373.87 g/mol

The presence of a chlorophenyl group and a tosyl group suggests potential interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential activity against acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating effectiveness against various bacterial strains. The chlorophenyl moiety is often associated with enhanced antibacterial properties.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Table: Summary of Biological Activities

Case Study 1: AChE Inhibition

In a study focused on the inhibition of AChE, the compound was tested alongside standard inhibitors like eserine. The results indicated that it possesses moderate inhibitory activity, making it a candidate for further development in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant zones of inhibition, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis. This highlights its potential application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.